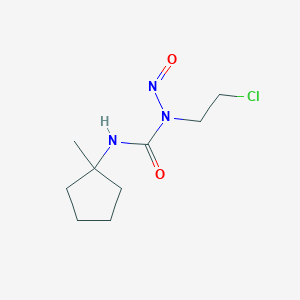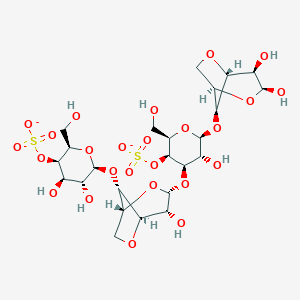
2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including protection and cyclization processes. For example, Zhang et al. (2009) described the synthesis of a related compound, 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, from 2-amino-6-methyluracil through a crucial step of 2-pivaloyl protecting and cyclization, highlighting the complexity and precision required in pyrimidine synthesis (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including hydrogen bonding patterns and molecular geometry, has been extensively studied. Sobell (1966) examined the crystal structure of a purine-pyrimidine hydrogen-bonded complex, revealing the significance of hydrogen bonding in stabilizing these complexes and implying similar structural significance in "2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)" (Sobell, 1966).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including ring closure and substitutions, which affect their chemical properties. Lal and Gidwani (1993) explored novel carbon-nitrogen bond cleavage reactions, offering insights into the reactivity and functionalization of pyrimidine rings, relevant to understanding the chemical behavior of "2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)" (Lal & Gidwani, 1993).
Aplicaciones Científicas De Investigación
Novel Carbon-Nitrogen Bond Cleavage Reactions : A study by Lal & Gidwani (1993) discussed the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles using substituted pyrimidinediones, exploring new pathways in organic synthesis.
Palladium(II) Complex Formation : Research by Enrique et al. (1992) found that Schiff bases derived from 5-aminouracil and its derivatives form palladium(II) complexes. These findings are significant for understanding the chemical properties and potential applications of these compounds in inorganic chemistry.
Role in Riboflavin Biosynthesis : A study by Nielsen & Bacher (1988) highlighted the biosynthesis of riboflavin, involving the phosphorylation and catalytic hydrogenation of pyrimidinedione derivatives. This research is crucial for understanding biochemical pathways in organisms.
HIV Inhibition : Buckheit et al. (2007) discovered that 2,4(1H,3H)-pyrimidinedione derivatives act as potent inhibitors of HIV types 1 and 2. They examined the structure-activity relationships of these compounds, identifying their potential as non-nucleoside reverse transcriptase inhibitors (Buckheit et al., 2007).
Synthesis and Pharmacological Studies : Katakami et al. (1992) synthesized a series of pyrimidinedione derivatives and studied their class III antiarrhythmic activity. Their research contributes to the development of new medicinal compounds (Katakami et al., 1992).
Hybrid Catalysts in Synthesis : Parmar, Vala, & Patel (2023) reviewed the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the broad applicability of these compounds in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
6-amino-5H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCGUWRFAOSFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162686 |
Source


|
| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iminobarbituric acid | |
CAS RN |
14436-34-1 |
Source


|
| Record name | 6-Amino-2,4(3H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14436-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)





